4-Butyl-2,6-di-tert-butylphenol

描述

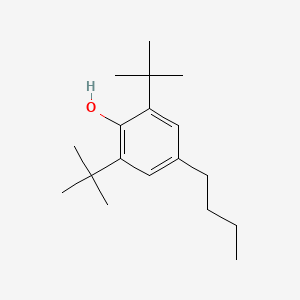

Chemical Identity: 4-sec-Butyl-2,6-di-tert-butylphenol (CAS: 17540-75-9) is a synthetic phenolic compound with the molecular formula C₁₈H₃₀O (molecular weight: 262.43 g/mol). Its IUPAC name is 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)phenol, and it is structurally characterized by bulky tert-butyl groups at the 2 and 6 positions and a sec-butyl group at the 4 position of the phenolic ring .

Toxicological studies by the Japanese Ministry of Health, Labour, and Welfare (MHLW) indicate:

属性

CAS 编号 |

5530-30-3 |

|---|---|

分子式 |

C18H30O |

分子量 |

262.4 g/mol |

IUPAC 名称 |

4-butyl-2,6-ditert-butylphenol |

InChI |

InChI=1S/C18H30O/c1-8-9-10-13-11-14(17(2,3)4)16(19)15(12-13)18(5,6)7/h11-12,19H,8-10H2,1-7H3 |

InChI 键 |

WTWGHNZAQVTLSQ-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

The following table compares key structural features and applications of 4-sec-butyl-2,6-di-tert-butylphenol with analogous compounds:

Key Observations :

- Steric Effects : Bulky tert-butyl groups at the 2 and 6 positions enhance steric hindrance, improving oxidative stability in all compounds .

- Substituent Reactivity: The 4-position substituent dictates functionality: Methyl (BHT): Enhances lipid solubility for antioxidant efficacy in hydrophobic matrices. Bromo (4-Bromo derivative): Enables electrophilic substitution for further synthetic modifications .

Toxicity and Regulatory Status

Notable Findings:

Research and Industrial Relevance

- Catalytic Applications: 2,6-Di-tert-butylphenol derivatives are used in oxidation catalysis. For example, Mg/Al-layered double hydroxides intercalated with Co(II) phthalocyanines show enhanced catalytic activity for oxidizing 2,6-di-tert-butylphenol to diphenoquinone .

- Environmental Presence: 4-sec-Butyl-2,6-di-tert-butylphenol has been detected in food samples, suggesting migration from packaging materials.

- Synthetic Utility : The brominated derivative serves as a precursor for cross-coupling reactions in pharmaceutical synthesis .

准备方法

Reaction Mechanism and Substrate Selection

The Mannich reaction is a cornerstone for introducing alkyl or aminoalkyl groups to phenolic substrates. In the synthesis of 2,6-di-tert-butyl-4-methylphenol, 2,6-di-tert-butylphenol reacts with formaldehyde and dimethylamine in methanol or ethanol at 80–90°C to form N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base). Subsequent hydrogenation at 120–160°C over a palladium or nickel catalyst cleaves the C–N bond, yielding the methyl-substituted product.

For 4-butyl substitution, replacing formaldehyde with butyraldehyde could theoretically enable the formation of a butyl-containing Mannich base. However, steric hindrance from the tert-butyl groups at the 2- and 6-positions may impede aldehyde accessibility, necessitating higher temperatures or prolonged reaction times.

Optimized Reaction Conditions

The patent US4122287A details critical parameters for maximizing yield and purity:

-

Solvent : Methanol or ethanol, which stabilize intermediates and facilitate mixing.

-

Temperature : 80–90°C for Mannich base formation; 110–140°C for volatile byproduct removal.

-

Catalyst : Hydrogenation catalysts such as Pd/C or Raney nickel, with hydrogen gas at a molar ratio of 1:4–10 (Mannich base:H₂).

-

Purging : Inert gas (e.g., nitrogen) mixed with 5–50% dimethylamine enhances byproduct distillation.

Table 1: Comparative Conditions for Mannich Base Hydrogenation

Nitrosation-Reduction Pathways

Two-Step Functionalization

The CN102924305A patent outlines a nitrosation-reduction route for 2,6-di-tert-butyl-4-aminophenol. Starting with 2,6-di-tert-butylphenol, nitrosation using sodium nitrite and sulfuric acid introduces a nitroso group at the 4-position, followed by reduction with sodium dithionite (Na₂S₂O₄) to yield the amine. Adapting this method for a butyl group would require alternative reagents, such as butyl Grignard or Friedel-Crafts alkylation agents.

Challenges in Alkylation

Direct alkylation of 2,6-di-tert-butylphenol with butyl halides is hindered by steric effects. A plausible workaround involves:

-

Protection-Deprotection : Temporarily masking hydroxyl groups with acetyl or trimethylsilyl protecting groups to enhance electrophilic substitution.

-

Lewis Acid Catalysis : Using AlCl₃ or FeCl₃ to facilitate butyl group insertion at the 4-position.

Table 2: Nitrosation-Reduction vs. Alkylation

Purification and Isolation Techniques

Distillation and Recrystallization

Both patents emphasize distillation under reduced pressure (15–30 mm Hg) to separate volatile byproducts. For 4-butyl-2,6-di-tert-butylphenol, fractional distillation at 140–180°C and 20–40 mm Hg would isolate the product from higher-boiling impurities. Subsequent recrystallization from hexane or ethanol enhances purity, as demonstrated in US4122287A, where recrystallization improved purity to 94.7%.

Chromatographic Methods

常见问题

Q. What are the established synthetic routes for 4-Butyl-2,6-di-tert-butylphenol, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of phenol derivatives using tert-butyl chloride or other alkylating agents under Friedel-Crafts conditions. Key steps include:

- Steric control : The tert-butyl groups are introduced first at the 2- and 6-positions due to their strong steric hindrance, followed by the sec-butyl group at the 4-position .

- Catalytic systems : Lewis acids like AlCl₃ or FeCl₃ are used, with reaction temperatures optimized between 60–80°C to minimize side reactions .

- Yield optimization : Purification via recrystallization (e.g., using ethanol) improves purity (>98%), but yields may drop below 70% due to steric challenges .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., tert-butyl protons at δ 1.3–1.4 ppm; phenolic -OH at δ 5.2 ppm) .

- FT-IR : Confirms phenolic -OH stretch (~3600 cm⁻¹) and C-O vibrations (~1200 cm⁻¹) .

- Chromatography :

- HPLC : Quantifies purity using C18 columns and UV detection at 280 nm; internal standards (e.g., tributyl phosphate) improve accuracy in biological matrices .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., m/z 262.3 for [M+H]⁺) .

Q. What are the primary applications of this compound in polymer stabilization?

- Antioxidant mechanism : Acts as a radical scavenger, donating hydrogen atoms to terminate oxidation chains in polymers like polypropylene. Its steric hindrance delays degradation .

- Synergistic systems : Combined with phosphites (e.g., tris(nonylphenyl) phosphite) to enhance thermal stability in plastics .

- Performance metrics : Reduces carbonyl formation in polypropylene by >50% at 0.1–0.5 wt% loading under accelerated aging (70°C, 14 days) .

Advanced Research Questions

Q. How do structural modifications of this compound affect its antioxidant efficacy in biological systems?

- Electron-donating groups : Introducing methoxy groups at the 4-position increases radical scavenging activity (e.g., IC₅₀ of 12 µM vs. 18 µM for DPPH assay) by stabilizing phenoxyl radicals .

- Steric vs. electronic effects : Bulkier substituents (e.g., 4-sec-butyl vs. methyl) reduce solubility in lipid bilayers but enhance membrane anchoring, as shown in lipid peroxidation assays .

- Comparative studies : Derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) show lower efficacy in vivo due to faster metabolic clearance .

Q. What methodologies resolve contradictions in degradation rate data for this compound under environmental conditions?

- Degradation kinetics : Conflicting rates (e.g., 86% degradation in 12 days at 100 mg/L vs. <50% in saline solutions) arise from matrix effects. Standardize test media (e.g., OECD 301B) to control pH, salinity, and microbial activity .

- Advanced analytics : Use LC-MS/MS to track transformation products (e.g., quinone methides) that may inhibit further degradation .

Q. How do in vitro toxicity profiles of this compound inform risk assessment in biomedical applications?

- Mutagenicity : Ames tests (OECD 471) show no mutagenic activity up to 500 µg/plate in S. typhimurium strains TA98/TA100 .

- Cytotoxicity : IC₅₀ values in mammalian cells (e.g., CHO-K1) range from 150–200 µM, linked to mitochondrial membrane depolarization .

- Metabolic pathways : CYP450-mediated oxidation generates reactive intermediates (e.g., epoxides), necessitating hepatic microsome assays for metabolite profiling .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in hindered phenol antioxidants?

- Computational modeling : Density functional theory (DFT) calculates O-H bond dissociation energies (BDEs); lower BDEs (<85 kcal/mol) correlate with higher radical scavenging .

- High-throughput screening : Use DPPH/ORAC assays to screen derivatives, followed by molecular dynamics simulations to predict membrane permeability .

- In vivo validation : Zebrafish models assess bioavailability and oxidative stress markers (e.g., malondialdehyde levels) .

Data Contradiction Analysis

Q. Why do discrepancies exist in reported LD₅₀ values for this compound?

- Species variability : Rat oral LD₅₀ is 9200 mg/kg , while zebrafish studies suggest higher sensitivity (LC₅₀ = 120 mg/L). Differences arise from metabolic rates and absorption pathways .

- Formulation effects : Emulsifiers (e.g., Tween-80) used in dosing solutions can enhance bioavailability, altering toxicity thresholds .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。